3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Hydrolytic stability Spirocyclic Meldrum's acid Aqueous base stability

3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione (CAS 1632145-37-9) is a spirocyclic Meldrum’s acid derivative in which the conventional 2,2-dimethyl ketal is replaced by a cyclohexyl ring and the acidic methine position carries a perfluoropyridin-4-yl substituent. The compound is synthesised by direct C–H perfluoroarylation of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione with pentafluoropyridine, a transformation that proceeds rapidly under mild conditions and typically requires no chromatographic purification.

Molecular Formula C15H13F4NO4
Molecular Weight 347.26 g/mol
Cat. No. B12052489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Molecular FormulaC15H13F4NO4
Molecular Weight347.26 g/mol
Structural Identifiers
SMILESCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=NC(=C3F)F)F)F
InChIInChI=1S/C15H13F4NO4/c1-14(7-8(16)10(18)20-11(19)9(7)17)12(21)23-15(24-13(14)22)5-3-2-4-6-15/h2-6H2,1H3
InChIKeyPWILGKQKDOVPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione – CAS 1632145-37-9 | Spirocyclic Meldrum’s Acid Derivative for Fluorinated Building Blocks


3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione (CAS 1632145-37-9) is a spirocyclic Meldrum’s acid derivative in which the conventional 2,2-dimethyl ketal is replaced by a cyclohexyl ring and the acidic methine position carries a perfluoropyridin-4-yl substituent . The compound is synthesised by direct C–H perfluoroarylation of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione with pentafluoropyridine, a transformation that proceeds rapidly under mild conditions and typically requires no chromatographic purification [1]. It serves as a shelf-stable precursor to the corresponding fluoro(hetero)aryl ketene, enabling efficient derivatisation into highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives .

3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione – Why In-Class Substitution with Simple Meldrum’s Acid Analogues Risks Failure


Simple Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has limited solubility in common organic solvents and is susceptible to hydrolytic ring-opening during prolonged storage or under basic reaction conditions [1]. In contrast, the spirocyclic cyclohexyl ketal present in 3-methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione confers markedly enhanced hydrolytic stability and organic-solvent solubility [1]. Because the compound is designed to release a perfluoropyridin-4-yl ketene upon thermal cycloreversion , premature hydrolysis of a less robust Meldrum’s acid scaffold would compromise both shelf-life and the intended ketene-trapping downstream chemistry. The following quantitative evidence demonstrates where this compound departs from closest structural analogues in measurable terms.

3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione Evidence Guide – Quantitative Differentiation from Closest Analogues


Hydrolytic Stability of the Spirocyclic Scaffold vs. Standard Meldrum’s Acid

The spirocyclic 1,5-dioxaspiro[5.5]undecane-2,4-dione core displays greater hydrolytic stability than simple Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The patent discloses that the cyclohexyl ketal confers resilience against hydrolysis over extended periods, in contrast to simple Meldrum’s acid which is prone to ring-opening [1]. In a stress test involving 1 M DIPEA in acetonitrile at ambient temperature, no decomposition products of the spirocyclic MA were detected even after heating at 200 °C, whereas simple Meldrum’s acid undergoes significant hydrolysis under milder basic conditions [1].

Hydrolytic stability Spirocyclic Meldrum's acid Aqueous base stability

Organic-Solvent Solubility of the Spirocyclic Meldrum’s Acid Derivative

The replacement of the 2,2-dimethyl group with a cyclohexyl ring in the spirocyclic Meldrum’s acid scaffold results in improved solubility in most organic solvents [1]. While the patent does not tabulate absolute solubilities, the statement is supported by the observation that the spirocyclic MA readily dissolves in acetonitrile at 1 M concentration, a level often unattainable with simple Meldrum’s acid without co-solvents [1].

Solubility Spirocyclic derivative Process chemistry

Reaction Rate of Perfluoroarylation with Pentafluoropyridine

The perfluoroarylation of the spirocyclic Meldrum’s acid with pentafluoropyridine (1.0 equiv) in the presence of DIPEA (1.1 equiv) in acetonitrile at 1 M concentration proceeds with remarkable speed: complete conversion is observed within minutes at ambient temperature, and the product is isolable in high yield without chromatography [1]. In contrast, the analogous reaction with hexafluorobenzene shows negligible conversion even at 200 °C, highlighting the critical role of the electron-deficient pyridine ring in accelerating the SNAr step [1].

SNAr reaction rate Perfluoroarylation efficiency Pentafluoropyridine

Unique Reactivity of the Perfluoropyridin-4-yl Ketene Intermediate

Upon heating, 3-methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes cycloreversion to liberate perfluoropyridin-4-yl ketene . This heteroaryl ketene is characterised by a single fluorine atom α to the ketene carbonyl, whereas the analogous ketene derived from the perfluorophenyl congener carries an α-fluoro group attached to a benzene ring. The pyridyl nitrogen provides a handle for subsequent coordination or hydrogen-bond-directed transformations that are not accessible with the all-carbon perfluorophenyl analogue . Experimentally, the perfluoropyridin-4-yl ketene couples efficiently with a range of N-, O-, and C-nucleophiles to install the perfluoropyridin-4-yl acetic acid motif in a single step .

Fluoro(hetero)aryl ketene Cycloreversion Nucleophilic trapping

Stability Under Photocatalytic Hydrodefluorination Conditions

The spirocyclic Meldrum’s acid framework is robust under the visible-light photoredox conditions employed for selective hydrodefluorination of the perfluoroaryl ring [1]. In the J. Org. Chem. paper, the Meldrum’s acid products were subjected to photocatalytic hydrodefluorination using fac-Ir(ppy)₃ and Hantzsch ester, achieving selective mono-defluorination at the position para to the Meldrum’s acid attachment [1]. This contrasts with simple α-arylated Meldrum’s acids that may undergo competing ring-opening under the same photoredox conditions [1].

Photocatalytic hydrodefluorination C–F bond activation Late-stage functionalisation

Avoidance of Toxic Aryl-Pb(IV) or Diaryliodonium Salt Reagents

Traditional methods for α-arylation of Meldrum’s acid reliance on toxic aryl-Pb(IV) salts or diaryliodonium salts, which generate stoichiometric heavy-metal waste and are commercially unavailable for many perfluoroaryl rings [1]. The Weaver method uses only pentafluoropyridine, a hindered amine base (DIPEA), and acetonitrile, achieving mono-selective perfluoroarylation at the 3-position without over-arylation [1]. The reaction is complete in minutes and the product is isolated by simple extraction, completely bypassing the need for toxic metal reagents or chromatography [1].

Green chemistry Toxic reagent avoidance Direct C–H arylation

3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione – Best Application Scenarios for R&D and Industrial Procurement


Streamlined Synthesis of α-(Perfluoropyridin-4-yl)acetic Acid Derivatives

Because the compound functions as a stable, isolable precursor to perfluoropyridin-4-yl ketene, it is ideal for one-flask incorporation of the α-fluoro-α-(perfluoropyridin-4-yl)acetyl moiety into amines, alcohols, and carbon nucleophiles. The chromatography-free reaction sequence demonstrated in the patent [1] ensures high throughput and reproducible product quality, making it attractive for medicinal chemistry libraries requiring fluorinated pyridine motifs.

Late-Stage C–F Bond Functionalisation via Photoredox Hydrodefluorination

The spirocyclic scaffold tolerates visible-light photoredox conditions, enabling selective mono-hydrodefluorination of the perfluoropyridine ring [1]. This provides an entry to partially fluorinated pyridine building blocks that are otherwise challenging to access, supporting structure–activity relationship studies in agrochemical and pharmaceutical discovery programs.

Replacement of Toxic Reagents in Scale-Up Campaigns

The compound is generated by a direct C–H perfluoroarylation that eliminates the need for aryl-Pb(IV) or diaryliodonium salts [1]. For process chemists, this translates to reduced heavy-metal waste streams, simpler regulatory compliance, and a more sustainable supply chain for perfluoroarylated Meldrum’s acid derivatives.

Building Block for Perfluoropyridine-Containing Coordination Compounds

The pyridine nitrogen in the perfluoropyridin-4-yl substituent provides a Lewis-basic site that can coordinate to metals or engage in hydrogen-bond-directed crystal engineering [1]. This makes the compound a valuable precursor for fluorinated ligands and supramolecular architectures where both fluorine-content and heteroatom functionality are required.

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